molecular formula C18H23N3 B1517783 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine CAS No. 1097161-95-9

4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine

Cat. No. B1517783
CAS RN: 1097161-95-9
M. Wt: 281.4 g/mol
InChI Key: BOCASUBGRHAHHZ-UHFFFAOYSA-N
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Description

The compound “4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine” is likely to be a derivative of benzylpiperazine . Benzylpiperazine is a type of piperazine which is a class of organic compounds that contain a cyclical amine with two nitrogen atoms in the ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a piperazine ring attached to a benzyl group at one nitrogen and a 3-methylphenylamine at the other nitrogen . The exact structure and properties would depend on the specific substituents and their positions on the rings .


Chemical Reactions Analysis

As a derivative of benzylpiperazine, this compound might undergo similar reactions. These could include electrophilic aromatic substitution on the phenyl rings or nucleophilic substitution at the nitrogen atoms . Again, the exact reactions would depend on the specific structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of benzylpiperazine derivatives could include a solid state at room temperature and solubility in organic solvents .

Scientific Research Applications

Neurochemistry and Drug Abuse

  • Piperazine derivatives, including benzylpiperazine (BZP), mimic the molecular mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'), stimulating the release of serotonin (5-HT) and dopamine (DA) from neurons. Such compounds can evoke monoamine release, potentially leading to psychoactive effects. However, high doses may cause dangerous drug-drug synergism and seizures (Baumann et al., 2005).

Antimicrobial Activity

  • Piperazine derivatives have shown potent antimicrobial activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents for tuberculosis treatment. Certain benzylpiperazine derivatives demonstrated significant in vivo antimicrobial efficacy (Bogatcheva et al., 2006).

Anticancer Potential

  • Benzochromene derivatives, including those with piperazine groups, have exhibited anti-proliferative properties against colorectal cancer cell lines by inducing apoptosis. These compounds interact with DNA through groove binding and show potential for colon cancer treatment (Ahagh et al., 2019).

CNS Agents

  • Piperazinyl-benzazepines have been evaluated for potential neuroleptic activity, indicating their potential as central nervous system agents with possible applications in neuropsychiatric disorders (Hino et al., 1988).

Drug Metabolism

  • Research on the oxidative metabolism of Lu AA21004, a novel antidepressant featuring a piperazine component, highlights the role of CYP2D6, CYP2C9, CYP3A4/5, and other enzymes in its metabolic pathways. This study underscores the complex pharmacokinetics involved in the metabolism of piperazine-based drugs (Hvenegaard et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. Some benzylpiperazine derivatives have been studied for their potential effects on the central nervous system .

Future Directions

The future research directions for this compound could include studying its potential biological or pharmacological effects, optimizing its synthesis, or investigating its physical and chemical properties. It could also be used as a starting point for the synthesis of other novel compounds .

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c1-15-13-17(19)7-8-18(15)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCASUBGRHAHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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